[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
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Overview
Description
[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine group: This involves the reaction of 4-bromobenzaldehyde with an amine to form the imine intermediate.
Esterification: The imine intermediate is then reacted with furan-2-carboxylic acid in the presence of a dehydrating agent to form the ester linkage.
Coupling reaction: The final step involves coupling the ester intermediate with furan-2-carboxylic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which [4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- [4-[(4-Chlorophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
- [4-[(4-Fluorophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
Comparison
- Uniqueness : The presence of the bromine atom in [4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity : The bromine derivative may exhibit different reactivity patterns in substitution reactions compared to its chloro and fluoro counterparts.
Properties
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrNO6/c24-16-6-8-17(9-7-16)25-14-15-5-10-18(30-22(26)19-3-1-11-28-19)13-21(15)31-23(27)20-4-2-12-29-20/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOTTNCTDCORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)Br)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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